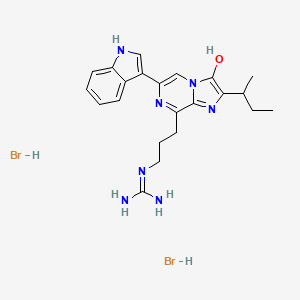
Cypridinia,Vargula Luciferin dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cypridinia, Vargula Luciferin dihydrobromide: This compound is responsible for the blue light emission observed in these organisms, which is used for various biological functions such as predator avoidance and communication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Cypridinia, Vargula Luciferin dihydrobromide involves the oxidation of luciferin in the presence of luciferase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: : Industrial production of this compound involves recombinant DNA technology to produce luciferase enzymes in large quantities. These enzymes are then used to catalyze the oxidation of luciferin to produce Cypridinia, Vargula Luciferin dihydrobromide . The process is optimized for high yield and purity, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: : Cypridinia, Vargula Luciferin dihydrobromide primarily undergoes oxidation reactions catalyzed by luciferase enzymes . This oxidation process results in the emission of light, a characteristic feature of bioluminescent compounds .
Common Reagents and Conditions: : The oxidation reaction requires molecular oxygen and luciferase enzymes as the primary reagents . The reaction conditions include a specific pH range and temperature to maintain enzyme stability and activity .
Major Products: : The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Cypridinia, Vargula Luciferin dihydrobromide is used as a reporter molecule in various assays to study chemical reactions and molecular interactions .
Biology: : In biological research, this compound is used in bioluminescent assays to monitor gene expression, protein-protein interactions, and cellular processes . It is also used in in vivo imaging to study biological pathways and disease progression .
Medicine: : In medicine, Cypridinia, Vargula Luciferin dihydrobromide is used in diagnostic assays to detect specific biomarkers and monitor disease states . It is also used in drug screening to evaluate the efficacy and toxicity of new compounds .
Industry: : In industrial applications, this compound is used in environmental monitoring to detect pollutants and assess water quality . It is also used in food safety testing to detect contaminants and ensure product quality .
Wirkmechanismus
The mechanism of action of Cypridinia, Vargula Luciferin dihydrobromide involves the oxidation of luciferin by luciferase enzymes . This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state . The molecular targets of this compound include luciferase enzymes and molecular oxygen, which are essential for the bioluminescent reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Firefly Luciferin: Found in fireflies, this compound also undergoes oxidation by luciferase enzymes to produce light.
Coelenterazine: Found in marine organisms like jellyfish, this compound is oxidized by luciferase to produce bioluminescence.
Uniqueness: : Cypridinia, Vargula Luciferin dihydrobromide is unique due to its high quantum yield and stability, making it suitable for various research and industrial applications . Unlike other luciferins, it does not require ATP for the bioluminescent reaction, which simplifies the assay conditions and increases its versatility .
Eigenschaften
CAS-Nummer |
23510-45-4 |
|---|---|
Molekularformel |
C22H29Br2N7O |
Molekulargewicht |
567.3 g/mol |
IUPAC-Name |
2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C22H27N7O.2BrH/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24;;/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25);2*1H |
InChI-Schlüssel |
PZENWDQQKYMUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


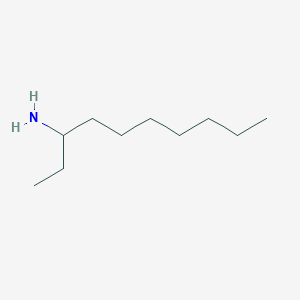
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
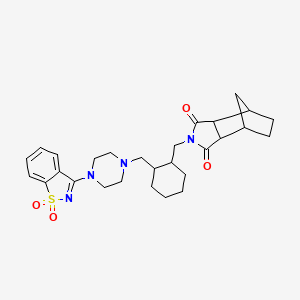
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
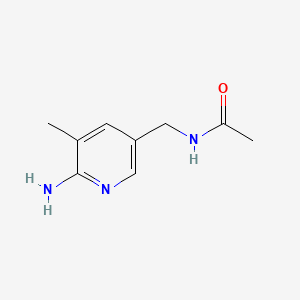
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

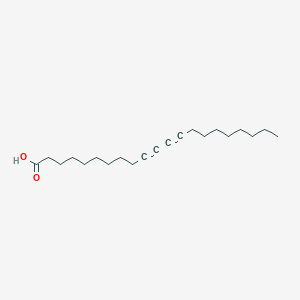
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)


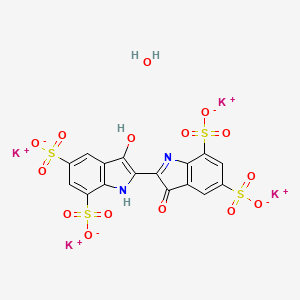
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)

